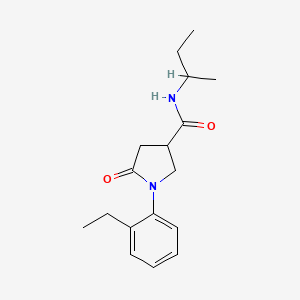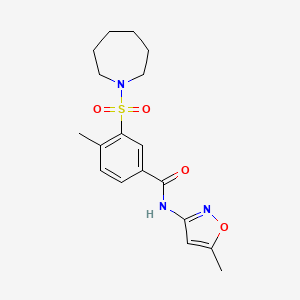
N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been synthesized using a multistep process.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its binding to the cannabinoid CB1 receptor and acting as a positive allosteric modulator. This leads to an increase in the activity of the CB1 receptor, which is involved in the regulation of appetite, metabolism, and reward.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several biochemical and physiological effects. It has been shown to increase food intake and body weight in animal models, which could be beneficial in the treatment of cachexia and other metabolic disorders. This compound has also been shown to decrease the rewarding effects of drugs of abuse, which could be useful in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high affinity for the cannabinoid CB1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. One of the limitations of this compound is its potential for off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to study its effects on other physiological processes, such as inflammation and pain. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have a high affinity for the cannabinoid CB1 receptor and acts as a positive allosteric modulator. This compound has been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
Propiedades
IUPAC Name |
N-butan-2-yl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-12(3)18-17(21)14-10-16(20)19(11-14)15-9-7-6-8-13(15)5-2/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZBMMGROEHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)


![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)
